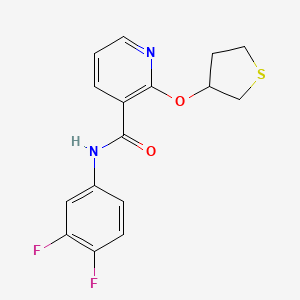

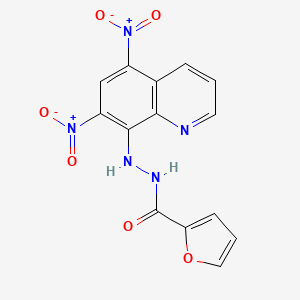

5-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like isoxazoles are highly dependent on the side-chain substituents . For example, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structures. For example, the presence of DMSO resulted in the formation of a form of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, where the solvent molecule disrupted amide-amide interactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)isoxazole-3-carboxamide, due to its isoxazole core, is involved in various synthetic and chemical studies. The synthesis of 3-methylisoxazole-5-carboxamides showcases the versatility of isoxazole derivatives in creating compounds with potential biological activities. Martins et al. (2002) detailed the synthesis of several 3-methylisoxazole-5-carboxamides, providing a basis for further modifications and derivatizations of this core structure, which could include compounds similar to this compound Martins et al., 2002.

Chemical Transformations and Reactivity

The study on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives by Pasunooti et al. (2015) exemplifies the chemical reactivity of the isoxazole-3-carboxamide motif. The 5-methylisoxazole-3-carboxamide (MICA) moiety effectively directs Pd-catalyzed activation of γ-C(sp(3))-H bonds, illustrating a significant application in the field of catalysis and synthetic chemistry Pasunooti et al., 2015.

Structural Analysis

The structural analysis of isoxazole derivatives, including those similar to this compound, provides insights into their molecular geometry, which is essential for understanding their reactivity and potential biological activities. Smith et al. (1991) investigated the structure of an isoxazole amino ester, highlighting the influence of steric interactions and planarity on the molecular configuration, which is critical for designing molecules with specific properties Smith et al., 1991.

Potential Biological Applications

The exploration of isoxazole derivatives for biological applications, such as their role in anticonvulsant activities, is a significant area of research. Jackson et al. (2012) correlated the crystal structure of specific isoxazole compounds to their anticonvulsant activity, demonstrating the potential therapeutic applications of these molecules Jackson et al., 2012.

Zukünftige Richtungen

The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These compounds have a wide range of potential applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Eigenschaften

IUPAC Name |

5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-8-6-10(18-14-8)4-3-5-13-12(16)11-7-9(2)17-15-11/h6-7H,3-5H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICYTUIDLYEZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCCC2=CC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/no-structure.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875070.png)

![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)